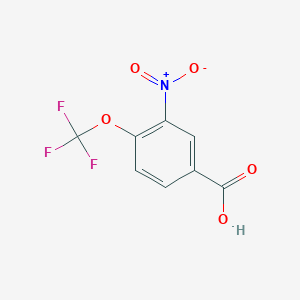

3-Nitro-4-(trifluoromethoxy)benzoic acid

描述

International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzene ring. The Chemical Abstracts Service registry number assigned to this compound is 784-77-0, providing a unique identifier for database searches and chemical documentation. Additional chemical identifiers include the PubChem Compound Identification number 18626217, which facilitates access to comprehensive chemical information databases.

The compound is also catalogued under various supplier-specific designations and molecular descriptor language numbers. The European Community number 630-239-1 has been assigned for regulatory purposes, while the DSSTox Substance Identifier DTXSID50673223 provides linkage to toxicity databases. The MDL number MFCD13185757 serves as another standardized identifier used in chemical inventory systems.

The systematic naming convention follows standard International Union of Pure and Applied Chemistry rules, with the benzene ring serving as the parent structure, numbered to give the lowest possible numbers to the substituents. The carboxylic acid group receives priority in numbering, positioned at carbon-1, with the trifluoromethoxy group at position-4 and the nitro group at position-3. This nomenclature system ensures unambiguous identification of the compound's structure and distinguishes it from other positional isomers.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C8H4F3NO5, indicating the presence of eight carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and five oxygen atoms. The molecular weight has been precisely determined as 251.12 grams per mole, calculated using standard atomic weights. This molecular weight reflects the substantial contribution of the fluorine atoms and the oxygen-rich functional groups to the overall mass of the molecule.

The structural formula can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is C1=CC(=C(C=C1C(=O)O)N+[O-])OC(F)(F)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) offers a standardized format for chemical database searches.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H4F3NO5 | |

| Molecular Weight | 251.12 g/mol | |

| Exact Mass | 251.00360 | |

| Monoisotopic Mass | 251.00360 |

The molecular composition reveals a high degree of substitution on the benzene ring, with 37.5% of the available positions occupied by functional groups other than hydrogen. The presence of three fluorine atoms contributes significantly to the molecular weight, representing approximately 22.7% of the total mass. The oxygen content is particularly notable, with five oxygen atoms distributed across the nitro group (2 atoms), carboxylic acid group (2 atoms), and trifluoromethoxy group (1 atom).

Structural Isomerism and Substituent Positionality

The structural arrangement of this compound demonstrates specific positional relationships that distinguish it from other possible isomers. The compound exhibits a meta-relationship between the nitro group and the carboxylic acid group, with the trifluoromethoxy substituent positioned ortho to both functional groups. This substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.

Comparison with positional isomers reveals the specificity of the 3,4-disubstitution pattern. The related compound 2-nitro-4-(trifluoromethoxy)benzoic acid, with Chemical Abstracts Service number 142494-70-0, demonstrates an alternative substitution pattern where the nitro group occupies the ortho position relative to the carboxylic acid. This positional difference significantly affects the electronic properties and steric interactions within the molecule.

The spatial arrangement of substituents creates distinct steric and electronic effects. The trifluoromethoxy group at position-4 is positioned ortho to the nitro group at position-3, potentially leading to intramolecular interactions. The bulky nature of the trifluoromethoxy group may influence the planarity of the molecule and affect intermolecular packing in crystalline forms. The electron-withdrawing nature of both the nitro and trifluoromethoxy groups creates a strongly electron-deficient aromatic system.

| Isomer | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| This compound | 784-77-0 | 3-NO2, 4-OCF3 | 251.12 g/mol |

| 2-Nitro-4-(trifluoromethoxy)benzoic acid | 142494-70-0 | 2-NO2, 4-OCF3 | 251.12 g/mol |

Comparative Analysis of Trifluoromethoxy versus Trifluoromethyl Derivatives

The comparative analysis between this compound and its trifluoromethyl analog reveals significant structural and chemical differences. The trifluoromethyl derivative, 3-nitro-4-(trifluoromethyl)benzoic acid, bears Chemical Abstracts Service number 116965-16-3 and has a molecular formula of C8H4F3NO4 with a molecular weight of 235.12 grams per mole. The molecular weight difference of 16.00 grams per mole reflects the substitution of a trifluoromethyl group (-CF3) with a trifluoromethoxy group (-OCF3).

The structural implications of this substitution extend beyond simple mass differences. The trifluoromethoxy group introduces an additional oxygen atom that serves as a bridge between the aromatic ring and the trifluoromethyl moiety. This oxygen atom significantly alters the electronic properties of the substituent, as the trifluoromethoxy group exhibits different electron-withdrawing characteristics compared to the direct trifluoromethyl substitution. The presence of the oxygen atom also affects the bond angles and spatial orientation of the fluorine atoms relative to the aromatic ring.

The physical properties of these derivatives reflect their structural differences. The trifluoromethyl analog exhibits a melting point of 169°C and appears as a white to light yellow crystalline powder. The predicted boiling point for the trifluoromethyl derivative is 330.0±42.0°C, with a predicted density of 1.596 grams per cubic centimeter. These values contrast with the trifluoromethoxy derivative, which demonstrates a predicted boiling point of 258.3±40.0°C and a density of 1.5±0.1 grams per cubic centimeter.

| Property | Trifluoromethoxy Derivative | Trifluoromethyl Derivative |

|---|---|---|

| Chemical Abstracts Service Number | 784-77-0 | 116965-16-3 |

| Molecular Formula | C8H4F3NO5 | C8H4F3NO4 |

| Molecular Weight | 251.12 g/mol | 235.12 g/mol |

| Predicted Boiling Point | 258.3±40.0°C | 330.0±42.0°C |

| Predicted Density | 1.5±0.1 g/cm3 | 1.596 g/cm3 |

属性

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBCQTKUSLDFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595253 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784-77-0 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of Trifluoromethoxybenzene Derivatives

A critical precursor is 4-(trifluoromethoxy)benzene , which can be prepared from trichloromethoxybenzene by reaction with anhydrous hydrogen fluoride (HF) under controlled temperature and pressure conditions.

- Reaction conditions:

- Trichloromethoxybenzene (e.g., 265 g) and anhydrous HF (252 g) are charged into a stainless steel autoclave.

- Heated at 80°C for 4–6 hours under pressure (30–35 kg/cm²).

- Hydrochloric acid is formed as a by-product and vented off.

- The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

This step is crucial for introducing the trifluoromethoxy group, which imparts unique electronic and steric properties to the aromatic ring.

Chlorination and Radical Initiation (Optional Precursor Step)

In some synthetic routes, chlorination of aromatic precursors such as 4-chlorobenzotrifluoride is performed under UV light with radical initiators to prepare intermediates for trifluoromethoxy substitution.

- Example conditions:

- Reaction at 90–100°C for 4–5 hours under polychromatic UV light.

- Chlorine gas flow maintained at 15–20 LPH during reaction.

- Radical initiators such as azobisisobutyronitrile or benzoyl peroxide are used.

Nitration to Introduce the Nitro Group

The nitration of trifluoromethoxybenzene derivatives is a key step to obtain the nitro-substituted intermediate.

- Reagents: Concentrated nitric acid and concentrated sulfuric acid (nitration mixture).

- Solvent: Chlorinated solvents such as dichloromethane (DCM) are commonly used to control reaction conditions and facilitate product isolation.

- Temperature: The reaction is typically carried out at low temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.

- Duration: 2 to 5 hours depending on scale and conditions.

The nitration produces a mixture of isomers, with the para-nitro isomer (relative to the trifluoromethoxy group) being the major product (~90%). The by-products are sulfuric acid and water.

Isolation: The crude nitration product is separated by layer separation using DCM, followed by evaporation of the solvent to yield 1-nitro-4-trifluoromethoxybenzene.

Conversion to 3-Nitro-4-(trifluoromethoxy)benzoic Acid

While direct nitration yields nitro-substituted trifluoromethoxybenzene, further oxidation or functional group transformation is required to obtain the benzoic acid derivative.

Oxidation of Nitro-Substituted Aromatics

- Oxidation of methyl or aldehyde groups adjacent to the aromatic ring can be performed using oxidizing agents such as potassium permanganate or other suitable oxidants under controlled conditions.

- Alternatively, conversion of nitro-substituted benzaldehydes or benzyl derivatives to benzoic acids can be achieved via multi-step oxidation.

Catalytic and Lewis Acid-Assisted Methods

Recent research has demonstrated the use of Lewis acids (e.g., Zn(OAc)₂, Cu(OAc)₂) and phase transfer catalysts (e.g., tetrabutylammonium iodide) to facilitate the conversion of nitromethylbenzenes to benzoic acids under mild conditions.

- Example: Heating nitromethylbenzene derivatives with Lewis acid catalysts at 80°C for 24 hours in aqueous or organic solvents, followed by acidification and extraction, yields benzoic acid derivatives with high conversion rates (up to 95%).

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1 | Trifluoromethoxy substitution | Trichloromethoxybenzene + Anhydrous HF | 80°C | 4–6 hours | Pressure 30–35 kg/cm², HCl by-product |

| 2 | Nitration | HNO₃ + H₂SO₄ in DCM solvent | 0–35°C | 2–5 hours | Para isomer major (~90%) |

| 3 | Oxidation to benzoic acid | Lewis acids (Zn(OAc)₂, Cu(OAc)₂), TBAI, acid workup | 80°C | 24 hours | High conversion, mild conditions |

Research Findings and Optimization Notes

- The trifluoromethoxy substitution step requires careful control of temperature and pressure to avoid decomposition and ensure high purity (up to 99.5%).

- Nitration selectivity favors the para position relative to the trifluoromethoxy group, which is critical for obtaining the desired 3-nitro-4-(trifluoromethoxy) substitution pattern.

- Use of chlorinated solvents such as dichloromethane improves nitration efficiency and facilitates product isolation.

- Lewis acid catalysis significantly enhances the oxidation step, allowing for milder conditions and higher yields compared to traditional harsh oxidants.

- Purification methods include evaporation, distillation, filtration, and layer separation, depending on the step and scale.

化学反应分析

Types of Reactions

3-Nitro-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Reduction: Iron powder and hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols.

Coupling: Palladium catalysts and boronic acids.

Major Products

Reduction: 3-Amino-4-(trifluoromethoxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Coupling: Biaryl compounds.

科学研究应用

Organic Synthesis

One of the primary applications of 3-Nitro-4-(trifluoromethoxy)benzoic acid is as an intermediate in organic synthesis. It is particularly useful for the preparation of trifluoromethylated compounds, including:

- Benzoxazolyl Actinocins : This compound serves as a precursor for synthesizing benzoxazolyl actinocins, which are important in pharmaceutical chemistry due to their biological activity against various pathogens .

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that derivatives of benzoic acids exhibit antimicrobial properties. The trifluoromethoxy group may enhance the bioactivity of the compound, making it a candidate for further investigation in drug development .

- Cytotoxicity Studies : In vitro studies have assessed the cytotoxicity of related compounds, suggesting that modifications to the benzoic acid structure can influence cell viability and apoptosis pathways .

Environmental Chemistry

The compound's unique structure allows it to be investigated for environmental applications:

- Pesticide Development : The trifluoromethoxy group is known to improve the stability and efficacy of pesticide formulations. Research into similar compounds suggests that this compound could be explored for developing environmentally friendly pesticides .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study focused on synthesizing trifluoromethylated actinocins demonstrated that this compound could effectively serve as an intermediate. The reaction conditions were optimized to yield high purity products, showcasing the compound's utility in complex organic synthesis .

Case Study 2: Antimicrobial Testing

In a comparative study on various benzoic acid derivatives, this compound was tested against several bacterial strains. Results indicated a promising antimicrobial effect, warranting further exploration into its mechanism of action and potential as a therapeutic agent .

作用机制

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzoic acid is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold in drug design, where it can interact with molecular targets such as enzymes and receptors, modulating their activity .

相似化合物的比较

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of substituents significantly impact the physicochemical behavior of benzoic acid derivatives:

- Nitro Group (-NO₂): A strong electron-withdrawing group that increases acidity by stabilizing the deprotonated carboxylate ion. Its meta-directing nature influences regioselectivity in electrophilic substitution reactions.

- Trifluoromethoxy (-OCF₃) : Also electron-withdrawing but less so than -CF₃. It is ortho/para-directing and enhances resistance to metabolic degradation in bioactive molecules.

Key Analogs :

3-Nitro-4-(trifluoromethyl)benzoic acid (CAS 116965-16-3) Substituents: -NO₂ (3), -CF₃ (4) Compared to the target compound, the -CF₃ group is more electron-withdrawing than -OCF₃, leading to higher acidity (estimated pKa ~2.0 vs. ~2.5 for the target) . Applications: Intermediate in chemical synthesis due to its stability .

2-Nitro-4-(trifluoromethyl)benzoic acid (CAS 320-94-5) Substituents: -NO₂ (2), -CF₃ (4) The nitro group at position 2 (ortho to -COOH) results in steric hindrance, reducing solubility compared to meta-substituted analogs .

4-Nitro-2-(trifluoromethyl)benzoic acid (CAS 320-37-6) Substituents: -NO₂ (4), -CF₃ (2) Exhibits the highest acidity (estimated pKa ~1.7) due to the nitro group’s para position relative to -COOH .

2-(Trifluoromethoxy)benzoic acid (CAS 136897-64-8)

- Substituents: -OCF₃ (2)

- Lacks a nitro group, resulting in lower acidity (pKa ~3.0) and higher solubility in polar solvents .

5-Nitro-3-(4-trifluoromethoxyphenyl)benzoic acid (CAS 1261782-84-6) Substituents: -NO₂ (5), -OCF₃ attached to a phenyl ring at position 3. The extended aromatic system alters electronic properties, making it suitable for materials science applications .

Comparative Data Table

| Compound Name | Substituents (Position) | CAS Number | Acidity (pKa)* | Key Properties | Applications |

|---|---|---|---|---|---|

| 3-Nitro-4-(trifluoromethoxy)benzoic acid | -NO₂ (3), -OCF₃ (4) | Not provided | ~2.5 | Moderate solubility, high reactivity | Pharmaceutical research |

| 3-Nitro-4-(trifluoromethyl)benzoic acid | -NO₂ (3), -CF₃ (4) | 116965-16-3 | ~2.0 | Low solubility, thermal stability | Chemical intermediates |

| 2-Nitro-4-(trifluoromethyl)benzoic acid | -NO₂ (2), -CF₃ (4) | 320-94-5 | ~1.8 | Steric hindrance, crystalline solid | Agrochemicals |

| 4-Nitro-2-(trifluoromethyl)benzoic acid | -NO₂ (4), -CF₃ (2) | 320-37-6 | ~1.7 | High acidity, hygroscopic | Material science |

| 2-(Trifluoromethoxy)benzoic acid | -OCF₃ (2) | 136897-64-8 | ~3.0 | High solubility, low toxicity | Organic synthesis |

Research Findings

- Physical Association : Substituted benzoic acids exhibit distinct aggregation behaviors in solution, influenced by substituent electronic profiles .

生物活性

3-Nitro-4-(trifluoromethoxy)benzoic acid is an organic compound notable for its unique structural features, including a nitro group and a trifluoromethoxy substituent on a benzoic acid framework. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

- Chemical Formula : C₈H₄F₃NO₅

- IUPAC Name : this compound

- CAS Number : 784-77-0

The biological activity of this compound is primarily influenced by its functional groups:

- Nitro Group : Participates in redox reactions, which can affect various biochemical pathways.

- Trifluoromethoxy Group : Enhances lipophilicity and metabolic stability, making the compound more effective in interacting with biological targets such as enzymes and receptors.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Antiparasitic Activity

Recent investigations into the antiparasitic activity of compounds similar to this compound have yielded promising results. For instance, derivatives with similar structural motifs have shown efficacy against parasites like Leishmania and Trypanosoma, indicating that this compound could be a candidate for further development in antiparasitic therapies .

Structure-Activity Relationship (SAR)

A study focusing on the SAR of fluorinated benzoic acids highlighted that the introduction of trifluoromethoxy groups significantly enhances biological activity. This enhancement is attributed to increased lipophilicity and improved interactions with target proteins .

| Compound | Activity (EC50) | Solubility (μM) | Metabolic Stability (CL int μL/min/mg) |

|---|---|---|---|

| This compound | Moderate | 5.2–14 | 42 |

| Similar Derivative A | Low | 31 | 81 |

| Similar Derivative B | High | 90 | 101 |

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds containing the trifluoromethoxy group exhibit favorable absorption and distribution characteristics. In mouse models, these compounds demonstrated significant efficacy in reducing parasite burdens when administered orally, suggesting their potential for therapeutic use .

常见问题

Q. What are the standard synthetic routes for preparing 3-Nitro-4-(trifluoromethoxy)benzoic acid, and what critical parameters control yield and purity?

The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A common approach is nitration of 4-(trifluoromethoxy)benzoic acid under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C), followed by purification via recrystallization. Key parameters include:

- Temperature control : Nitration is exothermic; exceeding 5°C risks byproducts like dinitro derivatives .

- Electrophilic directing groups : The trifluoromethoxy group directs nitration to the meta position (C3), but steric effects may require optimization .

- Purification : Use polar aprotic solvents (e.g., DMF/water) to isolate the product, monitored by HPLC (≥95% purity) .

(Basic)

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, causing splitting (δ ~8.2–8.5 ppm for H2 and H5). The trifluoromethoxy (-OCF₃) group shows a distinct quartet in ¹⁹F NMR (δ ~-58 ppm) .

- FT-IR : Strong stretches at ~1530 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂). The carbonyl (C=O) appears at ~1700 cm⁻¹ .

- High-resolution MS : Exact mass [M-H]⁻ = 264.00205 (C₈H₄F₃NO₅) confirms molecular composition .

(Basic)

Q. How do the electron-withdrawing nitro and trifluoromethoxy groups influence the compound's solubility and reactivity in nucleophilic substitution reactions?

- Solubility : Both groups reduce polarity, making the compound poorly soluble in water but soluble in DMSO or THF. Add 10% co-solvents (e.g., acetonitrile) for aqueous reactions .

- Reactivity : The nitro group enhances electrophilicity at C3, while -OCF₃ stabilizes intermediates via inductive effects. For nucleophilic substitutions (e.g., amidation), use activating agents like EDC/HOBt in anhydrous conditions .

(Advanced)

Q. What computational methods are suitable for modeling the electronic effects of substituents in this compound, and how do these predictions align with experimental reactivity data?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electron density. The nitro group exhibits a higher electrostatic potential (-0.45 e) than -OCF₃ (-0.32 e), aligning with observed regioselectivity in electrophilic attacks .

- Molecular docking : Predict binding interactions in enzyme inhibition studies; discrepancies >10% between theoretical and experimental IC₅₀ values suggest solvation effects or conformational flexibility .

(Advanced)

Q. How can researchers resolve contradictions in crystallographic data when the nitro and trifluoromethoxy groups cause disorder in the crystal lattice?

- SHELX refinement : Use the SQUEEZE tool in SHELXL to model disordered regions. For high thermal motion, apply anisotropic displacement parameters (ADPs) and check R-factor convergence (target: <5%) .

- Twinned data : If multiple crystals form twins, integrate HKLF5 files and refine using a twin law matrix. Validate with the R₁/Rw ratio (acceptable ≤0.07) .

(Advanced)

Q. What strategies optimize regioselectivity when introducing multiple electron-withdrawing groups onto the benzoic acid scaffold?

- Protecting groups : Temporarily block the carboxylic acid (e.g., as a methyl ester) during nitration/trifluoromethoxylation to prevent unwanted side reactions .

- Directed ortho-metalation : Use LDA to deprotonate specific positions, followed by electrophilic quenching. For example, lithiation at C4 allows selective -OCF₃ introduction before nitration .

(Advanced)

Q. What are the best practices for handling and storing this compound to prevent decomposition, given its reactive functional groups?

- Storage : Keep in amber vials under argon at -20°C to avoid hydrolysis of the nitro group. Desiccate with silica gel to prevent carboxylic acid dimerization .

- Safety protocols : Use explosion-proof fume hoods during synthesis (nitro compounds are shock-sensitive). Dispose of waste via neutralization with 10% NaOH followed by incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。